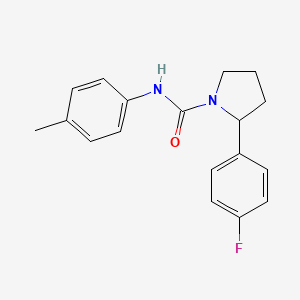
2-(4-fluorophenyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide, also known as Fluoromethylphenidate (FMPH), is a novel psychoactive substance that belongs to the class of stimulants. It is a derivative of methylphenidate, which is commonly known as Ritalin. FMPH has gained popularity in recent years due to its potential as a research tool in the field of neuroscience.
作用機序
FMPH works by blocking the reuptake of dopamine and norepinephrine, which increases their concentration in the synaptic cleft. This leads to an increase in their activity in the brain, which is associated with increased alertness, motivation, and focus. FMPH also acts as a weak inhibitor of the serotonin transporter, which may contribute to its effects on mood and anxiety.
Biochemical and Physiological Effects:
FMPH has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It also increases locomotor activity and reduces food intake. In humans, FMPH has been shown to improve cognitive performance, such as attention and working memory. However, the effects on mood and anxiety are less clear and may vary depending on the individual.
実験室実験の利点と制限
One advantage of using FMPH in lab experiments is its potency and selectivity for dopamine and norepinephrine transporters. This allows for precise manipulation of these neurotransmitter systems. However, one limitation is the potential for abuse and addiction, which may complicate the interpretation of results. Additionally, the effects of FMPH on other neurotransmitter systems, such as serotonin and glutamate, are less well-understood and may require further investigation.
将来の方向性
There are several future directions for research on FMPH. One area of interest is the effects of long-term use on cognitive function and brain structure. Another area is the potential therapeutic applications of FMPH, such as in the treatment of attention deficit hyperactivity disorder (ADHD) or depression. Additionally, the development of more selective and potent derivatives of FMPH may provide new insights into the mechanisms of action of stimulants on the brain.
合成法
The synthesis of FMPH involves the reaction between 4-fluoroaniline and 4-methylphenylacetic acid, followed by cyclization with phosgene. The resulting product is then treated with pyrrolidine to obtain FMPH. This synthesis method has been described in detail in the literature and is considered reliable.
科学的研究の応用
FMPH has been used extensively in scientific research to study the mechanism of action of stimulants on the brain. It has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in reward and motivation pathways. FMPH has also been used to study the effects of stimulants on cognitive function, such as attention and memory.
特性
IUPAC Name |
2-(4-fluorophenyl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c1-13-4-10-16(11-5-13)20-18(22)21-12-2-3-17(21)14-6-8-15(19)9-7-14/h4-11,17H,2-3,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJAYIMAYPUKEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCCC2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)-2-methoxybenzamide](/img/structure/B6029865.png)
![ethyl {2-[(3,5-dichlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B6029867.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B6029868.png)
![N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide hydrochloride](/img/structure/B6029876.png)
![4-{1-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1H-imidazol-2-yl}-3-methoxyphenol](/img/structure/B6029884.png)
![4-bromo-2-[(morpholin-4-ylimino)methyl]phenol](/img/structure/B6029885.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanamide](/img/structure/B6029892.png)
![N-(4-chlorophenyl)-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6029898.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-methoxybenzamide](/img/structure/B6029899.png)
![[4-(methylthio)phenyl]{1-[4-(4-morpholinyl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6029900.png)
![[2-(allylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6029906.png)
![3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-methylphenyl)acrylamide](/img/structure/B6029912.png)
![N-(4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)(phenyl)methyl]amino}phenyl)acetamide](/img/structure/B6029916.png)
![N-ethyl-2-[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazinecarbothioamide](/img/structure/B6029937.png)